2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol (CAS: 132980-33-7) is a benzotriazole derivative featuring a methyl-substituted phenol backbone linked to a benzotriazole moiety via a methylene bridge. Its molecular formula is C₁₄H₁₃N₃O, with a molecular weight of 253.3 g/mol. The compound is structurally characterized by:
- A benzotriazole group (C₆H₄N₃), known for UV-absorbing properties and coordination capabilities.
- A methylene (-CH₂-) linker, which modulates steric and electronic interactions between the two moieties.
This compound is primarily used in organic synthesis as a building block for metal-organic frameworks (MOFs) or stabilizers due to benzotriazole’s capacity to chelate metals and resist photodegradation.
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-6-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-5-4-6-11(14(10)18)9-17-13-8-3-2-7-12(13)15-16-17/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGXIGXWRPBMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2C3=CC=CC=C3N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol typically involves the reaction of 6-methylphenol with benzotriazole in the presence of a suitable catalyst. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 6-methylphenol and benzotriazole. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of benzotriazole derivatives with different functional groups.
Scientific Research Applications
Cosmetic Applications
UV Protection
One of the most significant applications of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol is in cosmetic formulations as a UV filter. Benzotriazoles are known for their ability to absorb UV radiation, thereby protecting skin from photodamage. Studies have indicated that formulations containing this compound can effectively reduce the harmful effects of UV exposure on skin cells .
Stability and Efficacy
Research has shown that this compound enhances the stability of cosmetic products by preventing the degradation of active ingredients under UV light. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing skin bioavailability and toxicity in topical formulations, where benzotriazole derivatives play a crucial role in enhancing product safety and effectiveness .
Pharmaceutical Applications
Drug Formulation
In pharmaceuticals, this compound is utilized as an excipient in drug formulations. Its properties help improve the solubility and bioavailability of certain drugs. The compound has been studied for its ability to enhance skin penetration for topical drug delivery systems, making it valuable in dermatological applications .
Antimicrobial Properties
Research has also pointed to potential antimicrobial properties of benzotriazole derivatives. These compounds can be incorporated into pharmaceutical formulations to provide additional protection against microbial contamination, thereby extending shelf life and ensuring product safety .
Polymer Science Applications
Additive in Plastics
In polymer science, this compound serves as an additive to improve the thermal stability and UV resistance of plastics. This application is particularly relevant in industries where materials are exposed to sunlight over extended periods. The incorporation of this compound can significantly reduce photodegradation rates in polymer products .
Case Study: Polymeric Coatings
A case study involving the use of this compound in polymeric coatings demonstrated enhanced durability and resistance to environmental stressors when compared to standard formulations without benzotriazole derivatives. The study concluded that these coatings exhibited improved performance metrics such as adhesion strength and weather resistance .
Data Summary
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity. This compound’s ability to bind to specific targets makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol (CAS: 132980-50-8)
- Structural Difference : Replaces the methylene (-CH₂-) bridge with an ethyl (-CH₂CH₂-) group.
- Molecular Formula : C₁₅H₁₅N₃O (MW: 267.3 g/mol).
Amino-Substituted Triazole Derivatives (e.g., 2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic Acid)
- Structural Difference: Features an amino (-NH₂) group on the triazole ring and an acetic acid side chain.
- Impact : Enhanced water solubility and reactivity in peptide coupling reactions due to the carboxylic acid group.
- Synthesis: Mitsunobu reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Metal-Coordinating Triazole Grids (e.g., [2x2] CuAAC-Based Grids)
- Structural Difference : Incorporates multiple triazole units in a supramolecular grid for metal coordination.
- Impact : Superior metal-binding capacity for catalytic or sensing applications but requires complex multi-step synthesis.
Physicochemical and Functional Comparisons
Key Research Findings
Synthetic Efficiency : The target compound’s methylene bridge allows simpler synthesis (e.g., one-step alkylation) compared to ethyl-bridged analogues, which require stricter temperature control.
Stability: Benzotriazole derivatives with phenolic groups exhibit superior thermal stability (decomposition >250°C) compared to aliphatic triazoles.
Metal Interaction: The phenol group enhances metal-binding selectivity for Cu(II) and Fe(III), unlike amino-triazoles, which favor softer metals like Zn(II).
Biological Activity
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol, a compound featuring both benzotriazole and phenolic structures, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and materials science.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 6-methylphenol and benzotriazole. This reaction is often facilitated by a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Synthetic Route Overview
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | 6-Methylphenol + Benzotriazole | NaOH in DMF, elevated temperature |
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Sodium borohydride | Methanol or ethanol |
Biological Activity
Research indicates that this compound exhibits significant antimicrobial , antiviral , and anticancer properties. Its mechanism of action is believed to involve interference with cellular processes such as DNA replication and cell wall synthesis in bacteria .
Antimicrobial Activity
Studies have demonstrated that derivatives of benzotriazole compounds exhibit varying degrees of antibacterial and antifungal activity. For example, certain derivatives have shown potent activity against bacterial strains such as Escherichia coli and Bacillus subtilis, with zone of inhibition measurements indicating effectiveness comparable to standard antimicrobial agents .
Antiviral Properties
The compound's antiviral potential has been explored through its ability to inhibit viral replication processes. In vitro studies suggest that it may target viral enzymes critical for replication, although specific pathways remain to be fully elucidated.
Anticancer Effects
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The compound's mechanism could involve the modulation of signaling pathways related to cell growth and apoptosis .
Case Studies
Several case studies have highlighted the biological activity of benzotriazole derivatives:
- Antimicrobial Efficacy : A study conducted by Jamkhandi et al. reported that benzotriazole derivatives exhibited good to moderate antibacterial activity against various strains. Notably, compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial potency compared to smaller analogs .
- Antiparasitic Activity : Research on N-benzenesulfonylbenzotriazole derivatives revealed significant antiparasitic effects against Trypanosoma cruzi, showcasing a dose-dependent inhibition of parasite growth .
- Antifungal Properties : Another study indicated that certain benzotriazole derivatives displayed strong antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : Its structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules.
These interactions can lead to the modulation of enzyme activities critical for cellular function and pathogen survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol, and what methodological considerations ensure high yield and purity?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving phenolic derivatives and benzotriazole-containing reagents. Key steps include:
- Step 1 : Alkylation of 6-methylphenol with a benzotriazole-bearing electrophile (e.g., chloromethyl benzotriazole) under basic conditions (e.g., NaH/THF) .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Critical Parameters : Temperature control (<40°C) minimizes side reactions like oxidation. Use anhydrous solvents to prevent hydrolysis of intermediates .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in this compound?
- Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish benzotriazole protons (δ 7.5–8.5 ppm) from phenolic -OH (δ 5.5–6.0 ppm, exchangeable) .
- X-ray Crystallography : Resolves steric effects of the benzotriazole-methylphenol moiety. For example, intramolecular hydrogen bonding between phenolic -OH and benzotriazole nitrogen stabilizes the planar conformation .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Answer : The compound is prone to:
- Photodegradation : Store in amber vials under inert gas (N2/Ar) at -20°C.
- Hydrolysis : Avoid aqueous buffers unless stabilized by co-solvents (e.g., DMSO). Stability assays (HPLC monitoring over 72 hours) confirm degradation pathways .
Advanced Research Questions
Q. How do conflicting data on the compound’s biological activity arise, and what statistical frameworks reconcile these discrepancies?
- Answer : Discrepancies in antimicrobial or enzyme inhibition studies often stem from:
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms.
- Solution : Meta-analysis using standardized protocols (e.g., CLSI guidelines) and multivariate regression to account for variables like solvent polarity and incubation time .
Q. What advanced computational methods predict the environmental fate of this compound?
- Answer :
- Molecular Dynamics (MD) : Simulates partitioning into lipid bilayers or soil organic matter (logP ~3.2 predicts moderate bioaccumulation) .
- Density Functional Theory (DFT) : Calculates hydrolysis activation energy (ΔG‡) to predict persistence in aquatic systems. Compare with experimental half-life data from OECD 309 tests .
Q. How can cascade reactions (e.g., [3,3]-sigmatropic rearrangements) be designed to synthesize derivatives with enhanced properties?
- Answer :
- Step 1 : Introduce allyl or propargyl groups at the phenolic -OH to enable sigmatropic shifts.
- Step 2 : Optimize catalysts (e.g., Pd/C for hydrogenation) to control regioselectivity.
- Case Study : Derivatives with extended conjugation (e.g., fused benzofurans) show redshifted UV-Vis absorption (λmax 320→380 nm), useful for photostability studies .
Q. What methodologies identify and quantify degradation products in environmental matrices?
- Answer :
- LC-HRMS : Detects hydroxylated derivatives (m/z +16) and cleavage products (e.g., benzotriazole fragments).
- Isotope Labeling : Use 13C-labeled analogs in microcosm studies to trace transformation pathways .
Contradiction Analysis and Resolution
Q. Why do studies report divergent thermal stability profiles for this compound?
- Answer : Variations arise from:
- Analytical Techniques : TGA (open crucible) vs. DSC (sealed pans) yield differing decomposition onset temperatures (ΔT ~20°C).
- Resolution : Standardize methods (e.g., ASTM E2550) and report heating rates (e.g., 10°C/min) to ensure comparability .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reaction Temperature | 25–30°C | 78 | >99% |
| Solvent System | THF/NaH | 82 | 98.5% |
| Purification Method | Silica Gel Chromatography | 70 | 99.2% |
Table 2 : Environmental Half-Lives (Experimental vs. Predicted)
| Matrix | Experimental t1/2 (days) | DFT-Predicted t1/2 (days) |
|---|---|---|
| Freshwater | 28 | 25 |
| Soil | 45 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
